molecular formula C11H16N2O3S B4441570 N-ethyl-4-methyl-3-[(methylsulfonyl)amino]benzamide

N-ethyl-4-methyl-3-[(methylsulfonyl)amino]benzamide

Cat. No. B4441570
M. Wt: 256.32 g/mol
InChI Key: QONWXASCPFIYAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-4-methyl-3-[(methylsulfonyl)amino]benzamide, also known as NSC-724998, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

N-ethyl-4-methyl-3-[(methylsulfonyl)amino]benzamide is believed to exert its therapeutic effects by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. By inhibiting HDAC activity, N-ethyl-4-methyl-3-[(methylsulfonyl)amino]benzamide can alter the expression of various genes involved in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
N-ethyl-4-methyl-3-[(methylsulfonyl)amino]benzamide has been shown to have several biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the inhibition of inflammation and autoimmune responses, and the modulation of epigenetic gene regulation.

Advantages and Limitations for Lab Experiments

N-ethyl-4-methyl-3-[(methylsulfonyl)amino]benzamide has several advantages for laboratory experiments, including its high purity and stability, its ability to inhibit HDAC activity, and its potential for use in various disease models. However, there are also some limitations to its use, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-ethyl-4-methyl-3-[(methylsulfonyl)amino]benzamide, including the identification of its specific targets and mechanisms of action, the development of more efficient synthesis methods, and the evaluation of its therapeutic potential in various diseases. Additionally, further studies are needed to explore the safety and toxicity of N-ethyl-4-methyl-3-[(methylsulfonyl)amino]benzamide in vivo and to optimize its dosage and administration for clinical use.
In conclusion, N-ethyl-4-methyl-3-[(methylsulfonyl)amino]benzamide is a synthetic compound that has shown promising therapeutic potential in various diseases. Its ability to inhibit HDAC activity and modulate gene expression make it a valuable tool for studying epigenetic regulation and developing new therapies. However, further research is needed to fully understand its mechanisms of action and evaluate its safety and efficacy in vivo.

Scientific Research Applications

N-ethyl-4-methyl-3-[(methylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Several studies have reported the anti-cancer properties of N-ethyl-4-methyl-3-[(methylsulfonyl)amino]benzamide, including its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

properties

IUPAC Name

N-ethyl-3-(methanesulfonamido)-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-4-12-11(14)9-6-5-8(2)10(7-9)13-17(3,15)16/h5-7,13H,4H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONWXASCPFIYAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1)C)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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